4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of pyrazolo and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines, followed by conversion to nitrile intermediates and subsequent cyclocondensation with morpholine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can occur at various sites, including the pyrazolo ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the pyrazolo ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
- 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
- [4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Uniqueness
What sets 4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine apart from similar compounds is its unique combination of functional groups
Properties
IUPAC Name |
[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c24-18(21-6-9-26-10-7-21)16-12-22(5-8-25-16)17-15-11-14(13-1-2-13)20-23(15)4-3-19-17/h3-4,11,13,16H,1-2,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGUZEWIAPDUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCOC(C4)C(=O)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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